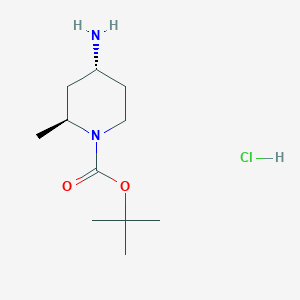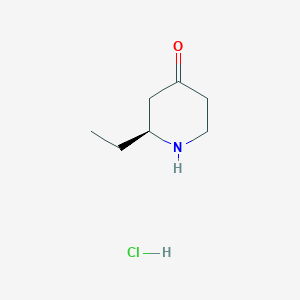
1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester
Overview
Description
1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester is an organic compound with the molecular formula C13H21NO5. It is commonly used as a reactant in the synthesis of various chemical compounds, particularly in the field of medicinal chemistry . This compound is known for its role in the synthesis of heteroaryl N-sulfonamides, which have demonstrated cell-death properties .
Preparation Methods
The synthesis of 1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester involves several steps:
Reaction of piperidine with chloroacetic acid ethyl ester: This reaction produces 3-oxo-piperidine.
Reaction of 3-oxo-piperidine with tetrabutylammonium trifluorosilicate: This step yields the corresponding N-BOC protected amide.
Reaction of N-BOC protected amide with dimethyl oxalate: This final step produces this compound.
Chemical Reactions Analysis
1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with biological molecules, leading to changes in their structure and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester can be compared with similar compounds such as:
Ethyl 1-(tert-Butyloxycarbonyl)isonipecotate: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
1-Boc-3-oxopiperidine-4-carboxylic acid ethyl ester: This compound is closely related and used in similar synthetic applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
ethyl 1-tert-butyl-3-oxopiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-16-11(15)9-6-7-13(8-10(9)14)12(2,3)4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXKULKEAXAHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate](/img/structure/B8189190.png)
![3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester](/img/structure/B8189206.png)


![3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B8189216.png)
![6-Aza-bicyclo[3.1.1]heptan-3-one](/img/structure/B8189220.png)
![6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one](/img/structure/B8189228.png)
